5-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: Starting with a thiophene precursor, various functional groups are introduced through electrophilic substitution reactions.
Introduction of the Pyridazinone Moiety: The pyridazinone ring is synthesized separately and then coupled with the thiophene derivative through nucleophilic substitution or condensation reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazines.
Substitution: Various substituted thiophene and sulfonamide derivatives.
Scientific Research Applications
5-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial or anti-inflammatory effects. The thiophene and pyridazinone moieties may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity for target enzymes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Thiophene-2-sulfonamide: A related compound with a simpler structure.
Uniqueness
5-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is unique due to its complex structure, which combines a thiophene ring, a pyridazinone moiety, and a sulfonamide group. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler sulfonamides. The presence of the pyridazinone ring, in particular, may enhance the compound’s stability and binding affinity for specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-ethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-2-10-5-6-12(19-10)20(17,18)14-8-9-15-11(16)4-3-7-13-15/h3-7,14H,2,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWSYJGBTGXKMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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